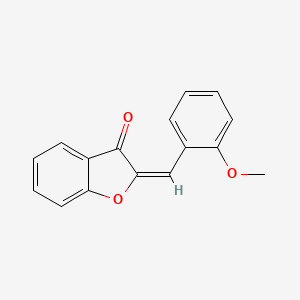

2-(2-Methoxybenzylidene)benzofuran-3(2H)-one

Description

Properties

Molecular Formula |

C16H12O3 |

|---|---|

Molecular Weight |

252.26 g/mol |

IUPAC Name |

(2E)-2-[(2-methoxyphenyl)methylidene]-1-benzofuran-3-one |

InChI |

InChI=1S/C16H12O3/c1-18-13-8-4-2-6-11(13)10-15-16(17)12-7-3-5-9-14(12)19-15/h2-10H,1H3/b15-10+ |

InChI Key |

PAXAAXXKMIUQEF-XNTDXEJSSA-N |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/2\C(=O)C3=CC=CC=C3O2 |

Canonical SMILES |

COC1=CC=CC=C1C=C2C(=O)C3=CC=CC=C3O2 |

Origin of Product |

United States |

chemical structure and properties of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Foreword

2-(2-Methoxybenzylidene)benzofuran-3(2H)-one, a member of the aurone class of flavonoids, represents a significant scaffold in medicinal chemistry. Aurones, as structural isomers of flavones, are noted for imparting yellow coloration to flowers and fruits and have garnered substantial interest for their diverse pharmacological potential.[1][2] This guide provides a comprehensive technical overview of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one, consolidating information on its chemical structure, synthesis, physicochemical properties, and known biological activities to support ongoing research and drug development efforts.

Chemical Structure and Synthesis

Structural Analysis

2-(2-Methoxybenzylidene)benzofuran-3(2H)-one is characterized by a benzofuran-3(2H)-one core fused to a benzylidene moiety at the 2-position. The nomenclature specifies a methoxy group (-OCH₃) at the ortho-position (position 2) of the exocyclic phenyl ring. The stereochemistry of the exocyclic double bond is a critical feature, with the Z-configuration being predominantly reported and often crucial for biological activity.[3] This configuration is generally more stable, a fact that can be confirmed by computational methods like the Austin model 1 (AM1).[3]

The core structure, a benzofuranone ring system, is a recurring motif in numerous natural and synthetic bioactive compounds.[4] The molecule's planarity, with a dihedral angle close to zero between the benzofuran and phenyl rings, influences its interaction with biological targets.[5]

Synthetic Methodologies

The synthesis of aurones, including the title compound, is well-documented and typically proceeds through one of several established routes. The most common methods involve the condensation of benzofuranones with benzaldehydes or the oxidative cyclization of 2'-hydroxychalcones.[1][3]

A prevalent and efficient method is the Aldol-type condensation of a benzofuran-3(2H)-one with a suitably substituted benzaldehyde.[6]

This protocol describes a general, high-yield synthesis of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one via the condensation of benzofuran-3(2H)-one and 2-methoxybenzaldehyde.

Materials:

-

Benzofuran-3(2H)-one

-

2-Methoxybenzaldehyde

-

Ethanol

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution

-

Deionized Water

-

Hydrochloric Acid (HCl), dilute solution

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of benzofuran-3(2H)-one and 2-methoxybenzaldehyde in ethanol.

-

Catalyst Addition: While stirring at room temperature, add a solution of aqueous potassium hydroxide or sodium hydroxide dropwise to the mixture. The base acts as a catalyst to facilitate the condensation reaction.[7]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction typically proceeds for 2-4 hours.

-

Work-up and Precipitation: Upon completion, pour the reaction mixture into a beaker containing ice-cold water.[7]

-

Acidification: Acidify the aqueous mixture with dilute hydrochloric acid until the product precipitates as a solid. This step neutralizes the basic catalyst and reduces the solubility of the organic product.[7]

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any residual salts and impurities.

-

Drying: Dry the purified product, typically a yellow solid, in a vacuum oven.[7] Recrystallization from a suitable solvent like ethanol can be performed for further purification.[4]

Causality Behind Experimental Choices:

-

Base Catalyst (KOH/NaOH): The hydroxide ion deprotonates the α-carbon of the benzofuran-3(2H)-one, generating a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of 2-methoxybenzaldehyde.

-

Ethanol as Solvent: Ethanol is a good solvent for both reactants and is compatible with the basic reaction conditions.

-

Ice-Cold Water and Acidification: Pouring the reaction into ice water helps to quench the reaction and initiate precipitation. Subsequent acidification ensures the complete precipitation of the aurone product, which is less soluble in its neutral form.

Synthetic Workflow Diagram

Caption: Aldol condensation workflow for aurone synthesis.

Physicochemical and Spectroscopic Properties

The properties of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one are crucial for its handling, formulation, and analysis.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂O₃ | - |

| Molecular Weight | 252.27 g/mol | - |

| Appearance | Yellow solid/powder | [7] |

| Melting Point | Varies by purity, typically in the range of 100-140°C for substituted aurones. | [7] |

| Solubility | Soluble in chloroform, ethanol, methanol, ethyl acetate. | [7] |

Spectroscopic Characterization

Spectroscopic data is essential for structural confirmation and purity assessment. The (Z)-stereochemistry is often confirmed by the chemical shift of the vinylic proton in ¹H NMR spectroscopy.[3]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is characterized by signals corresponding to the aromatic protons on both the benzofuran and benzylidene rings, the methoxy group protons, and the key vinylic proton. The vinylic proton (=CH) typically appears as a singlet around δ 6.8-6.9 ppm.[7][8] The methoxy protons (-OCH₃) appear as a singlet around δ 3.9 ppm.[8] Aromatic protons resonate in the δ 7.0-8.0 ppm region.[8]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum shows characteristic peaks for the carbonyl carbon (C=O) around δ 181-185 ppm.[3] The carbons of the exocyclic double bond and the aromatic rings appear in the δ 100-160 ppm range.

-

IR (Infrared) Spectroscopy: The IR spectrum displays a strong absorption band for the carbonyl group (C=O) stretching vibration, typically around 1690-1716 cm⁻¹.[8][9] Another characteristic band for the C=C double bond stretch appears around 1640-1650 cm⁻¹.[8]

-

MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be observed at m/z 252 or 253, respectively.

Biological Activity and Pharmacological Profile

Aurones, as a class, exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and enzyme inhibitory effects.[1][2][10] The specific substitution pattern on the aurone scaffold significantly influences its biological profile.

Anticancer Activity

Derivatives of 2-benzylidenebenzofuran-3(2H)-one have demonstrated significant antiproliferative activity against various cancer cell lines.[6][11][12] The anticancer effects are often attributed to their ability to interact with multiple key molecular targets.[13]

Mechanisms of Action:

-

Cell Cycle Arrest: Certain aurones can arrest the cell cycle at the G0/G1 or G2/M phase, thereby inhibiting cancer cell proliferation.[6][10] Some derivatives achieve this by disrupting the CDK2/Cyclin A complex.[14]

-

Induction of Apoptosis: These compounds can induce programmed cell death (apoptosis) in cancer cells, often through the loss of mitochondrial membrane potential.[6][15]

-

Enzyme Inhibition: Aurones have been reported to inhibit various enzymes crucial for cancer progression, such as histone deacetylases (HDACs), topoisomerase IIα, and cyclin-dependent kinases (CDKs).[10][13]

-

Modulation of Signaling Pathways: Network pharmacology studies suggest that aurones can modulate pathways like the EGFR tyrosine kinase inhibitor resistance pathway and the PD-L1 expression/PD-1 checkpoint pathway.

-

Inhibition of Efflux Pumps: Some aurones can modulate the activity of ATP-dependent efflux pumps like P-glycoprotein, which is a key mechanism of multidrug resistance in cancer cells.[13]

Other Pharmacological Activities

-

Anti-inflammatory Effects: Aurones can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.[10]

-

Enzyme Inhibition: Besides cancer-related enzymes, aurones are known to inhibit other enzymes like alkaline phosphatase and tyrosinase.[16][17][18] The 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one scaffold is a promising template for designing potent alkaline phosphatase inhibitors.[17]

-

Neuroprotective and Antioxidant Activity: Some aurones have shown potential as neuroprotective agents, partly due to their antioxidant properties and ability to scavenge free radicals.[7][10]

Potential Signaling Pathway Involvement in Cancer

Caption: Potential anticancer mechanisms of action for aurones.

Applications in Drug Development

The 2-benzylidenebenzofuran-3(2H)-one scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets. The methoxy substituent on the benzylidene ring is known to play a vital role in the inhibitory activity against certain enzymes, like alkaline phosphatase.[9]

Key Considerations for Researchers:

-

Structure-Activity Relationship (SAR): The nature and position of substituents on both the benzofuran and benzylidene rings are critical for potency and selectivity. Electron-donating groups like methoxy often enhance antiproliferative properties.[16]

-

Lead Optimization: The core structure serves as an excellent template for designing more potent and selective inhibitors. Computational studies, such as molecular docking, can guide the rational design of new analogues with improved binding affinities for specific targets.[14][17]

-

Pharmacokinetic Properties: Assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters is crucial. Studies have shown that many aurone derivatives possess favorable lead-like characteristics and obey Lipinski's rule of five.[16]

Conclusion

2-(2-Methoxybenzylidene)benzofuran-3(2H)-one is a synthetically accessible compound with a rich pharmacological profile, particularly in the realm of oncology. Its straightforward synthesis, well-defined structure, and diverse mechanisms of action make it and its derivatives highly attractive candidates for further investigation. This guide serves as a foundational resource, providing the necessary technical details to empower researchers in their efforts to unlock the full therapeutic potential of this promising aurone scaffold.

References

- Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents.

- Exploring the Antiproliferative Potential of Aurone Derivatives through In Vitro Assays and a Network Pharmacology Study.

- Aurones: A Golden Resource for Active Compounds.

- Synthesis and Biological Studies of Aurones Derivatives for its Anticancer Potential. DovePress.

- Biological Activity of Flavones, Flavonols, and Aurones. MDPI.

- Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Taylor & Francis Online.

- 2-Benzylidenebenzofuran-3(2H)

- A novel synthesis of aurones: Their in vitro anticancer activity against breast cancer cell lines and effect on cell cycle, apoptosis and mitochondrial membrane potential. Bangladesh Journals Online.

- 2-Benzylidenebenzofuran-3(2: H)-ones as a new class of alkaline phosphatase inhibitors: Synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies.

- Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents.

- A One-Pot Synthesis of Aurones from Substituted Acetophenones and Benzaldehydes: A Concise Synthesis of Aureusidin.

- Ultrasound Assisted Facile Synthesis of 2-Benzylidenebenzofuran-3(2H)-ones. French-Ukrainian Journal of Chemistry.

- Synthesis of novel 2-benzylidenebenzofuran-3(2H)-one derivatives.

- Flavones and Related Compounds: Synthesis and Biological Activity.

- 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies.

- Synthesis and biological activities of aurones: A Review. International Journal of Pure & Applied Bioscience.

- Discovery of benzylidenebenzofuran-3(2H)-one (aurones)

- (Z)-2-(2-Hydroxy-4-methoxybenzylidene)-1-benzofuran-3(2H).

- Anticancer therapeutic potential of benzofuran scaffolds.

- Investigation of Anti-Cancer Activity of Newly Synthesized 2,4-pentadien-1-one Derivative Containing Benzofuran in Human Lung and Colon Cancer Cells. AccScience Publishing.

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.

- Synthesis and anti-cancer activity evaluation of new aurone deriv

- Anticancer therapeutic potential of benzofuran scaffolds. SciSpace.

- (Z)-2-(2-Hydroxy-4-methoxybenzylidene)-1-benzofuran-3(2H)-one.

- Quantitative Structure-activity Relationship Studies and Nonlinear Optical Properties of 2-Phenylbenzofuran Derivatives: A Density Functional Theory Study. Physical Chemistry Research.

Sources

- 1. ijpab.com [ijpab.com]

- 2. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]

- 3. ir.library.nitw.ac.in:8080 [ir.library.nitw.ac.in:8080]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. physchemres.org [physchemres.org]

- 6. View of A novel synthesis of aurones: Their in vitro anticancer activity against breast cancer cell lines and effect on cell cycle, apoptosis and mitochondrial membrane potential | Bangladesh Journal of Pharmacology [banglajol.info]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. fujc.pp.ua [fujc.pp.ua]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. benthamdirect.com [benthamdirect.com]

- 15. Investigation of Anti-Cancer Activity of Newly Synthesized 2,4-pentadien-1-one Derivative Containing Benzofuran in Human Lung and Colon Cancer Cells [accscience.com]

- 16. 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Discovery of benzylidenebenzofuran-3(2H)-one (aurones) as inhibitors of tyrosinase derived from human melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

mechanism of action of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one in cancer cells

An In-Depth Technical Guide to the Anticancer Mechanism of Action of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one

Abstract

2-(2-Methoxybenzylidene)benzofuran-3(2H)-one is a member of the aurone class of flavonoids, a group of compounds recognized for a wide array of biological activities, including potent anticancer effects.[1][2][3] This technical guide synthesizes current understanding and provides a validated experimental framework to elucidate the primary mechanism of action for this compound in cancer cells. Our central hypothesis is that 2-(2-methoxybenzylidene)benzofuran-3(2H)-one functions as a microtubule-destabilizing agent. This direct interaction with tubulin dynamics serves as the initiating event for a cascade of cellular consequences, including a robust arrest of the cell cycle in the G2/M phase, the induction of significant oxidative stress through the generation of reactive oxygen species (ROS), and culmination in programmed cell death via the intrinsic apoptotic pathway. This document details the scientific rationale behind this proposed mechanism and presents a series of self-validating experimental protocols designed to rigorously test each stage of this pathway, providing a comprehensive roadmap for researchers in the field of oncology drug development.

Part 1: Introduction to 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one and its Therapeutic Context

2-(2-Methoxybenzylidene)benzofuran-3(2H)-one belongs to the aurone subclass of flavonoids.[1] Structurally, aurones are isomers of flavones, characterized by a (Z)-benzylidenebenzofuran-3(2H)-one core.[2] While less abundant in nature than other flavonoids, aurones and their parent benzofuran scaffolds have emerged as privileged structures in medicinal chemistry, demonstrating significant potential as anticancer agents.[4][5][6] The therapeutic promise of this class is linked to its ability to interact with multiple oncological targets, with a notable mechanism for several benzofuran derivatives being the disruption of microtubule dynamics.[4]

Microtubules are critical components of the cytoskeleton, essential for maintaining cell structure, and, most importantly, for forming the mitotic spindle required for chromosome segregation during cell division.[7] Their dynamic nature makes them a highly successful target for cancer chemotherapy. Agents that interfere with tubulin polymerization or depolymerization can halt the cell cycle at mitosis, ultimately leading to cell death.[8]

This guide puts forth the primary hypothesis that 2-(2-methoxybenzylidene)benzofuran-3(2H)-one exerts its anticancer effects by acting as a microtubule-destabilizing agent, directly inhibiting tubulin polymerization. This initial molecular interaction is proposed to trigger the downstream cellular events of G2/M arrest and apoptosis, which are the hallmarks of this class of antimitotic drugs.[7]

Part 2: Core Mechanism: Direct Inhibition of Tubulin Polymerization

Scientific Rationale & Causality

The cornerstone of the proposed mechanism is the direct physical interaction between the compound and tubulin heterodimers. By inhibiting the polymerization of these dimers into microtubules, the compound effectively cripples the cell's ability to build the mitotic spindle.[9] An in vitro tubulin polymerization assay is the definitive experiment to validate this direct interaction, independent of other cellular factors. This biochemical assay measures the light scattering caused by the formation of microtubules over time; an effective inhibitor will suppress this process.[10][11] Comparing the compound's activity to known microtubule-destabilizing agents (e.g., Nocodazole) and stabilizing agents (e.g., Paclitaxel) provides crucial, self-validating context for the results.

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidimetric)

This protocol is adapted from methodologies provided by Cytoskeleton, Inc. and Sigma-Aldrich.[10][11][12]

Methodology:

-

Reagent Preparation:

-

Reconstitute lyophilized, high-purity (>99%) bovine or porcine tubulin protein to 10 mg/mL in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP) on ice.

-

Prepare a 10X stock of 2-(2-methoxybenzylidene)benzofuran-3(2H)-one in an appropriate solvent (e.g., DMSO), along with 10X stocks of positive controls (Nocodazole, 100 µM) and negative controls (Paclitaxel, 100 µM; DMSO vehicle).

-

-

Reaction Setup:

-

Pre-warm a 96-well half-area plate and a temperature-regulated spectrophotometer to 37°C.[10]

-

On ice, prepare the reaction mixtures in microcentrifuge tubes. For a 100 µL final volume, combine 80 µL of tubulin solution (final concentration 3-4 mg/mL) and 10 µL of G-PEM buffer.

-

Add 10 µL of the 10X compound stock, control, or vehicle to the respective tubes.

-

-

Data Acquisition:

-

Carefully transfer the 100 µL reaction mixtures to the pre-warmed 96-well plate.

-

Immediately begin kinetic measurement of absorbance at 340 nm every 30-60 seconds for at least 60 minutes at a constant 37°C.[11]

-

-

Analysis:

-

Plot absorbance (OD₃₄₀) versus time. The vehicle control should produce a sigmoidal curve representing nucleation, growth, and steady-state phases.

-

Calculate the Vmax (maximum rate of polymerization) and the final polymer mass (maximum OD₃₄₀) for each condition.

-

Determine the IC₅₀ value for the test compound by performing the assay with a range of concentrations.

-

Data Presentation: Tubulin Polymerization Inhibition

| Compound | Class | Expected Vmax (mOD/min) | Expected Max Polymer Mass (OD₃₄₀) | Estimated IC₅₀ (µM) |

| Vehicle (1% DMSO) | Control | 10.0 ± 1.2 | 0.25 ± 0.03 | N/A |

| Nocodazole (10 µM) | Destabilizer (Positive) | 1.8 ± 0.5 | 0.04 ± 0.01 | ~0.2 |

| Paclitaxel (10 µM) | Stabilizer (Negative) | 45.2 ± 4.5 | 0.35 ± 0.04 | N/A |

| 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one | Test Compound | Dose-dependent ↓ | Dose-dependent ↓ | To be determined |

Visualization: Tubulin Assay Workflow

Caption: Workflow for the in vitro turbidimetric tubulin polymerization assay.

Part 3: Cellular Consequences of Tubulin Destabilization

Section 3.1: G2/M Phase Cell Cycle Arrest

Scientific Rationale & Causality

Inside the cell, the consequence of inhibiting tubulin polymerization is a failure to form a functional mitotic spindle. This activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that prevents the cell from proceeding into anaphase until all chromosomes are correctly attached to the spindle.[7] Prolonged activation of the SAC results in a sustained arrest in the G2/M phase of the cell cycle.[4] We can precisely quantify this arrest using flow cytometry to measure the DNA content of a cell population. Cells in G2 and mitosis (M) have double the DNA content (4N) of cells in G0 and G1 (2N), allowing for clear differentiation.[13][14]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol is based on standard methods for propidium iodide (PI) staining.[13][15][16]

Methodology:

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., HeLa, MCF-7) in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of 2-(2-methoxybenzylidene)benzofuran-3(2H)-one (e.g., 0.1x, 1x, and 10x the IC₅₀ for cytotoxicity) for a relevant time period (e.g., 24 hours). Include a vehicle control (DMSO).

-

-

Cell Harvesting and Fixation:

-

Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Wash the cell pellet once with ice-cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (can be stored for weeks).[16]

-

-

Staining:

-

Centrifuge the fixed cells to remove ethanol. Wash the pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer (e.g., 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS). The RNase is critical to prevent staining of double-stranded RNA.[13]

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the samples on a flow cytometer. Use a linear scale for the PI signal (e.g., FL2 or PE-Texas Red channel).

-

Collect at least 10,000 events per sample.

-

Use software (e.g., FlowJo, ModFit LT) to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.[16]

-

Data Presentation: Cell Cycle Distribution

| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |

| Vehicle Control | 55 ± 4 | 25 ± 3 | 20 ± 2 |

| Compound (0.5 µM) | 40 ± 3 | 15 ± 2 | 45 ± 4 |

| Compound (1.0 µM) | 20 ± 2 | 8 ± 1 | 72 ± 5 |

| Compound (5.0 µM) | 10 ± 2 | 5 ± 1 | 85 ± 6 |

Visualization: Pathway to G2/M Arrest

Caption: Signaling cascade from tubulin inhibition to G2/M cell cycle arrest.

Section 3.2: Induction of Apoptosis

Scientific Rationale & Causality

If a cell remains in mitotic arrest for a prolonged period, it typically initiates apoptosis, or programmed cell death. This is a key outcome for a successful anticancer agent. The intrinsic apoptotic pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2).[17] A shift in the Bax/Bcl-2 ratio towards pro-apoptotic signaling leads to mitochondrial outer membrane permeabilization and the activation of a caspase cascade.[18] Caspases are the executioners of apoptosis. The activation of initiator caspases (Caspase-9) leads to the cleavage and activation of executioner caspases (Caspase-3). Active Caspase-3 then cleaves numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a DNA repair enzyme. The detection of cleaved Caspase-3 and cleaved PARP by Western blot serves as a definitive hallmark of apoptosis.[19]

Experimental Protocol: Western Blot for Apoptotic Markers

This protocol is a standard procedure for protein analysis.[18][20]

Methodology:

-

Cell Lysis and Protein Quantification:

-

Treat cells as described in the cell cycle protocol (e.g., for 24 or 48 hours).

-

Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[18]

-

Clarify the lysate by centrifugation (14,000 x g for 15 min at 4°C).

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane).

-

Separate proteins by size on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

-

Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:

-

Anti-Cleaved Caspase-3

-

Anti-PARP (detects both full-length and cleaved forms)

-

Anti-Bax

-

Anti-Bcl-2

-

Anti-β-actin or Anti-GAPDH (as a loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

-

-

Detection and Analysis:

-

Wash the membrane again three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using software like ImageJ. Normalize the intensity of target proteins to the loading control.

-

Data Presentation: Apoptotic Protein Expression

| Protein Target | Treatment (1.0 µM Compound) | Expected Outcome |

| Bax / Bcl-2 Ratio | 48 hours | Increased (e.g., 4.5-fold increase vs. control) |

| Cleaved Caspase-3 (17/19 kDa) | 48 hours | Significantly increased (presence of cleaved bands) |

| Cleaved PARP (89 kDa) | 48 hours | Significantly increased (presence of cleaved band) |

| Full-Length PARP (116 kDa) | 48 hours | Decreased |

Visualization: The Intrinsic Apoptosis Pathway

Caption: Key steps of the intrinsic apoptotic pathway initiated by mitotic arrest.

Part 4: Secondary Mechanism: Induction of Oxidative Stress

Scientific Rationale & Causality

Cancer cells often exist in a state of elevated intrinsic oxidative stress due to their high metabolic rate.[21] This makes them more vulnerable to further increases in reactive oxygen species (ROS). Many antimitotic agents, including those that disrupt microtubules, can induce mitochondrial dysfunction, which in turn leads to the overproduction of ROS like superoxide and hydrogen peroxide.[17] This surge in ROS can overwhelm the cell's antioxidant capacity, causing damage to DNA, lipids, and proteins, and acting as a potent secondary signal to trigger and amplify the apoptotic response.[22][23] Measuring intracellular ROS levels after compound treatment can provide strong corroborating evidence for an additional, synergistic mechanism of cell killing.

Experimental Protocol: Measurement of Intracellular ROS

Methodology:

-

Cell Culture and Treatment:

-

Seed cancer cells in a 6-well plate or 96-well black-walled plate.

-

Treat cells with the compound for a shorter time course (e.g., 2, 6, 12 hours) to capture the ROS burst which often precedes apoptosis. Include a vehicle control and a positive control (e.g., 100 µM tert-Butyl hydroperoxide, TBHP).[24]

-

-

Staining with DCFDA:

-

Following treatment, wash the cells with warm PBS.

-

Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in serum-free media. DCFDA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Incubate for 30-45 minutes at 37°C, protected from light.

-

-

Quantification:

-

Fluorometric Plate Reader: Wash cells with PBS and measure fluorescence with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

-

Flow Cytometry: Harvest cells, resuspend in PBS, and analyze on a flow cytometer, measuring the mean fluorescence intensity in the FITC channel.

-

-

Analysis:

-

Normalize the fluorescence of treated samples to the vehicle control to determine the fold-increase in ROS generation.

-

Visualization: Interplay of Mechanisms

Caption: A model integrating tubulin inhibition, G2/M arrest, and ROS production.

Part 5: Summary and Future Directions

The evidence-based framework presented in this guide outlines a multi-pronged mechanism of action for 2-(2-methoxybenzylidene)benzofuran-3(2H)-one in cancer cells. The primary initiating event is the direct inhibition of tubulin polymerization, a hypothesis that can be definitively tested in vitro. This molecular action translates into clear and quantifiable cellular phenotypes: a profound G2/M cell cycle arrest and the subsequent induction of apoptosis via the intrinsic, mitochondria-mediated pathway. Furthermore, the generation of reactive oxygen species likely serves as a critical secondary mechanism that exacerbates cellular stress and ensures commitment to cell death.

Future research should focus on:

-

Binding Site Characterization: Performing competition assays with known tubulin binders (e.g., colchicine, vinblastine) to identify the compound's binding site on the tubulin dimer.

-

Kinase Profiling: Given that some aurones inhibit protein kinases, screening the compound against a panel of cancer-relevant kinases could reveal additional, off-target, or even synergistic activities.[25]

-

In Vivo Efficacy: Validating these mechanistic findings in preclinical xenograft or patient-derived tumor models to assess therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize potency and drug-like properties.[26][27]

By following the logical and experimentally rigorous path detailed herein, researchers can fully characterize the anticancer activity of 2-(2-methoxybenzylidene)benzofuran-3(2H)-one and evaluate its potential as a lead compound for novel oncology therapeutics.

Part 6: References

-

Bio-protocol. (2025, November 5). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. [Link]

-

Choi, Y. J., & Lee, S. J. (n.d.). Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]

-

Cytoskeleton, Inc. Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. [Link]

-

Zhang, J. H., et al. (2016). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. [Link]

-

UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

-

Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]

-

Cytoskeleton, Inc. HTS-Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. [Link]

-

Pal, M., et al. (2013). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Taylor & Francis Online. [Link]

-

Bio-protocol. (2025, August 5). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol. [Link]

-

ResearchGate. (2021, June 4). Best protocol to collect mammalian cells for screening apoptosis markers using WB? ResearchGate. [Link]

-

Pal, M., et al. (2013). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. ResearchGate. [Link]

-

Gul, H. I., et al. (2015). Synthesis and anti-cancer activity evaluation of new aurone derivatives. AVESIS. [Link]

-

Ashraf, J., et al. (2022). 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies. PMC. [Link]

-

Wang, Y., et al. (2019). Reactive oxygen species in cancer: Current findings and future directions. PMC. [Link]

-

RSC Publishing. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. RSC Publishing. [Link]

-

Massai, L., et al. (n.d.). Auranofin and its analogs as prospective agents for the treatment of colorectal cancer. Baishideng Publishing Group. [Link]

-

Cheung, C. H., et al. (2021). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Wiley Online Library. [Link]

-

Tekale, S. U., et al. (2014). Ultrasound Assisted Facile Synthesis of 2-Benzylidenebenzofuran-3(2H)-ones. French-Ukrainian Journal of Chemistry. [Link]

-

Liou, G. Y., & Storz, P. (2021). Dual Role of Reactive Oxygen Species and their Application in Cancer Therapy. Journal of Cancer Research and Treatment. [Link]

-

Reddy, J. S., et al. (2011). (Z)-2-(2-Hydroxy-4-methoxybenzylidene)-1-benzofuran-3(2H)-one. PMC. [Link]

-

Lee, K. S., et al. (2000). Bone morphogenetic protein-2 blocks MDA MB 231 human breast cancer cell proliferation by inhibiting cyclin-dependent kinase-mediated retinoblastoma protein phosphorylation. PubMed. [Link]

-

Abdel-Maksoud, M. S., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. PMC. [Link]

-

Zhang, H., et al. (2013). Involvement of reactive oxygen species in 2-methoxyestradiol-induced apoptosis in human neuroblastoma cells. PMC. [Link]

-

Hayes, J. D., et al. (2020). The Two Faces of Reactive Oxygen Species in Cancer. PMC - NIH. [Link]

-

ResearchGate. (n.d.). Reactive oxygen species (ROS) generation in MCF-7 and MDA-MB-231 cancer.... ResearchGate. [Link]

-

Coskun, D., et al. (2023). Investigation of Anti-Cancer Activity of Newly Synthesized 2,4-pentadien-1-one Derivative Containing Benzofuran in Human Lung and Colon Cancer Cells. AccScience Publishing. [Link]

-

RSC Publishing. 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies. RSC Publishing. [Link]

-

Semantic Scholar. (2023, April 11). Anticancer therapeutic potential of benzofuran scaffolds. Semantic Scholar. [Link]

-

Chen, Y., et al. (2017). Dual targeting of microtubule and topoisomerase II by α-carboline derivative YCH337 for tumor proliferation and growth inhibition. PMC. [Link]

-

PubMed. (2021, January 7). 2,6-DMBQ suppresses cell proliferation and migration via inhibiting mTOR/AKT and p38 MAPK signaling pathways in NSCLC cells. PubMed. [Link]

-

PubMed. (2025, December 1). Aurone and its analogues as targeted drugs for the anticancer treatment. PubMed. [Link]

-

Encyclopedia.pub. (2022, April 12). Molecular Hybrids Targeting Tubulin Polymerization. Encyclopedia.pub. [Link]

-

MDPI. (2021, March 10). Dual Inhibition of AKT and MEK Pathways Potentiates the Anti-Cancer Effect of Gefitinib in Triple-Negative Breast Cancer Cells. MDPI. [Link]

-

MDPI. (2020, August 6). Two Antagonistic Microtubule Targeting Drugs Act Synergistically to Kill Cancer Cells. MDPI. [Link]

-

Ebenezer, O., et al. (2022). A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. PMC. [Link]

-

MDPI. (2023, January 20). Chemical Modification of Auranofin Yields a New Family of Anticancer Drug Candidates: The Gold(I) Phosphite Analogues. MDPI. [Link]

-

Frontiers. (n.d.). The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines. Frontiers. [Link]

-

Protopopov, M., et al. (2020). Flavone inspired discovery of benzylidenebenzofuran-3(2H)-ones (aurones) as potent inhibitors of human protein kinase CK2. PubMed. [Link]

-

PubMed. (2006, January 15). SUCI02 inhibits the erbB-2 tyrosine kinase receptor signaling pathway and arrests the cell cycle in G1 phase in breast cancer cells. PubMed. [Link]

Sources

- 1. ir.library.nitw.ac.in:8080 [ir.library.nitw.ac.in:8080]

- 2. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]

- 3. fujc.pp.ua [fujc.pp.ua]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Aurone and its analogues as targeted drugs for the anticancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 11. abscience.com.tw [abscience.com.tw]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Flow cytometry with PI staining | Abcam [abcam.com]

- 14. miltenyibiotec.com [miltenyibiotec.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. wp.uthscsa.edu [wp.uthscsa.edu]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 20. researchgate.net [researchgate.net]

- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 22. jcancer.org [jcancer.org]

- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Flavone inspired discovery of benzylidenebenzofuran-3(2H)-ones (aurones) as potent inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

pharmacological potential of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one aurone derivatives

An In-depth Technical Guide to the Pharmacological Potential of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one Aurone Derivatives

Abstract

Aurones, a subclass of flavonoids, have emerged as a privileged scaffold in medicinal chemistry due to their diverse and potent biological activities. Characterized by a (Z)-2-benzylidenebenzofuran-3(2H)-one core, these compounds have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting agents. This technical guide provides a comprehensive overview of the pharmacological landscape of aurone derivatives, with a specific focus on the 2-(2-methoxybenzylidene) substitution pattern. We will delve into the synthetic methodologies, mechanisms of action, structure-activity relationships, and key experimental protocols relevant to the evaluation of these compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of molecules.

Introduction to Aurones

Aurones are naturally occurring flavonoids that are structural isomers of flavones, responsible for the vibrant yellow coloration of many flowers.[1] Unlike the more common C6-C3-C6 ring system of flavones, aurones possess a unique five-membered heterocyclic ring fused to a benzene ring, forming a benzofuranone core.[2] This core is linked to a phenyl ring via an exocyclic double bond, which typically exists in the more thermodynamically stable (Z)-configuration.[2]

The aurone scaffold has garnered significant attention from medicinal chemists due to its wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant activities.[1][3][4][5] The 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one structure, the focus of this guide, incorporates a methoxy group at the ortho position of the benzylidene B-ring. This specific substitution can influence the molecule's electronic properties, conformation, and ability to interact with biological targets, thereby modulating its pharmacological profile.

Synthesis of 2-Benzylidenebenzofuran-3(2H)-one Derivatives

The synthesis of aurones is well-established and can be achieved through several efficient methods. The most common approach is the Aldol condensation of a benzofuran-3(2H)-one with a substituted benzaldehyde.[6] This reaction can be catalyzed by either an acid or a base. Alternative methods include the oxidative cyclization of 2'-hydroxychalcones using reagents like mercuric acetate.[7]

The general synthetic pathway allows for extensive diversification of both the benzofuranone (A-ring) and the benzylidene (B-ring) moieties, enabling the systematic exploration of structure-activity relationships (SAR).

Experimental Protocol: Base-Catalyzed Aldol Condensation for Aurone Synthesis

This protocol describes a representative procedure for synthesizing a 2-(2-methoxybenzylidene)benzofuran-3(2H)-one derivative.

Rationale: The base-catalyzed Aldol condensation is a robust and high-yielding method for forming the exocyclic double bond characteristic of aurones. The base deprotonates the α-carbon of the benzofuranone, creating a nucleophilic enolate that attacks the electrophilic carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the final aurone product.

Materials:

-

Substituted benzofuran-3(2H)-one (1.0 mmol)

-

2-Methoxybenzaldehyde (1.0 mmol)

-

Ethanol (10 mL)

-

Potassium hydroxide (KOH) solution (1.0 mmol in 0.5 mL water)

-

Deionized water

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a 50 mL round-bottom flask, dissolve the substituted benzofuran-3(2H)-one (1.0 mmol) and 2-methoxybenzaldehyde (1.0 mmol) in ethanol (7 mL).

-

Stir the mixture at room temperature until all solids are dissolved.

-

Slowly add the aqueous KOH solution dropwise to the reaction mixture.

-

Continue stirring the reaction at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

-

Upon completion, pour the reaction mixture into 20 mL of cold deionized water.

-

A yellow solid precipitate will form. If necessary, acidify the mixture with dilute HCl to facilitate precipitation.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from ethanol to yield the pure 2-(2-methoxybenzylidene)benzofuran-3(2H)-one derivative.

-

Characterize the final product using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[8][9]

Visualization: Synthetic Workflow

Caption: General workflow for the synthesis of aurone derivatives.

Pharmacological Potential

Aurone derivatives exhibit a broad spectrum of pharmacological activities by interacting with various biological targets.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of aurones against a range of human cancer cell lines, including lung (A549), breast (MCF-7, BT20), and prostate (DU145).[3][5][7]

Mechanism of Action: The anticancer effects of aurones are often multifactorial. They have been shown to inhibit cancer cell proliferation and metastasis, and this activity is frequently associated with the induction of apoptosis.[3] One key mechanism involves the disruption of the cell cycle through the inhibition of cyclin-dependent kinases (CDKs). For instance, certain azaindole-based aurones demonstrated potent disruption of the CDK2/Cyclin A complex, which is critical for the S and M phases of the cell cycle.[10][11] Molecular docking studies have shown these aurones binding to key residues like Lys129 and Asp145 in the CDK2 active site.[11]

Visualization: Anticancer Signaling Pathway

Caption: Mechanism of anticancer action via CDK2/Cyclin A inhibition.

Table 1: Cytotoxic Activity of Selected Aurone Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| AU7 | MCF-7 (Breast) | 52.79 | [10][11] |

| AU3 | MCF-7 (Breast) | 70.14 | [10][11] |

| AU10 | MCF-7 (Breast) | 99.55 |[10][11] |

Experimental Protocol: MTT Assay for Cell Viability

Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product, which can be quantified spectrophotometrically.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Aurone derivatives dissolved in DMSO (stock solution)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Prepare serial dilutions of the aurone derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a vehicle control (DMSO).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders.[12][13] Aurones have demonstrated significant anti-inflammatory potential.[10][14]

Mechanism of Action: The anti-inflammatory effects of aurone-related scaffolds are often mediated by their ability to suppress the production of pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated macrophages, these compounds can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[13][14] This is frequently achieved by interfering with key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is a master regulator of the inflammatory response.[14]

Visualization: Anti-inflammatory Signaling Pathway

Caption: Inhibition of the LPS-induced NF-κB inflammatory pathway.

Antimicrobial Activity

With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Aurones have shown broad-spectrum activity against various pathogens.[4][15]

Spectrum of Activity: Aurone derivatives have proven effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli, and fungi including Candida albicans.[4][15] SAR studies have revealed that modifications, such as the introduction of 5-acetamido groups or electron-withdrawing substituents, can significantly enhance antimicrobial potency and improve the safety profile.[15][16]

Table 2: Antimicrobial Activity of Selected Aurone Derivatives

| Compound ID | Pathogen | MIC (µM) | Reference |

|---|---|---|---|

| Compound 10 | S. aureus | as low as 0.78 | [15] |

| Compound 20 | S. aureus | as low as 0.78 | [15] |

| Compound A5 | S. aureus | 15.625 | [16] |

| Compound D2 | S. aureus | 15.625 |[16] |

Experimental Protocol: Broth Microdilution for MIC Determination

Rationale: The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Aurone derivatives dissolved in DMSO

-

Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

-

Positive control (broth + inoculum) and negative control (broth only)

Procedure:

-

Dispense 50 µL of sterile broth into each well of a 96-well plate.

-

Add 50 µL of the stock aurone solution (at 2x the highest desired concentration) to the first well of a row.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well.

-

Prepare a standardized microbial inoculum in broth.

-

Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no growth is observed.

Enzyme Inhibition

Aurones are versatile enzyme inhibitors, targeting a range of enzymes implicated in various diseases.[17][18]

-

Tyrosinase: This copper-dependent enzyme is involved in melanogenesis. Aurones bearing hydroxyl groups, particularly at the 4, 6, and 4' positions, are potent tyrosinase inhibitors, making them candidates for treating skin hyperpigmentation.[19]

-

Protein Kinase CK2: As a serine/threonine kinase involved in cell growth and proliferation, CK2 is a target in cancer therapy. Aurones have been identified as submicromolar inhibitors of CK2.[20]

-

Xanthine Oxidase (XO): This enzyme plays a key role in purine metabolism, and its overactivity can lead to gout. Carboxylated aurones are potent XO inhibitors.[21][22]

-

Alkaline Phosphatase (AP): Aurones have been identified as a new class of AP inhibitors, with some derivatives showing significantly better activity than the standard inhibitor KH₂PO₄.[18][23]

Table 3: Enzyme Inhibitory Activity of Selected Aurone Derivatives

| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 20 | Alkaline Phosphatase | 1.055 | [18][23] |

| Compound 18 | Alkaline Phosphatase | 1.154 | [18][23] |

| 4,6,4'-trihydroxyaurone | Tyrosinase | Induces 75% inhibition at 100 µM | [19] |

| BFO25 | Protein Kinase CK2 | 0.003 (3 nM) |[20] |

Structure-Activity Relationship (SAR) Insights

The biological activity of aurones is highly dependent on their substitution patterns:

-

Anticancer: Electron-donating groups, such as methoxy or dimethylamino groups on the B-ring, have been documented to increase antiproliferative properties.

-

Antimicrobial: The introduction of electron-withdrawing groups or hydroxyl groups is beneficial for activity against Gram-positive bacteria.[16] For example, 5-acetamidoaurones were found to be more active and safer than their 5-amino counterparts.[15]

-

Enzyme Inhibition: Specific functional groups are crucial for targeting different enzymes. Hydroxyl groups are key for tyrosinase inhibition[19], while a carboxylic acid group on the B-ring is critical for potent xanthine oxidase inhibition.[22] For CK2 inhibition, a benzo group on the A-ring and a hydrogen bond acceptor on the B-ring enhance activity.[20]

Conclusion and Future Directions

2-(2-Methoxybenzylidene)benzofuran-3(2H)-one derivatives and related aurones represent a highly versatile and pharmacologically active class of compounds. Their straightforward synthesis and amenability to chemical modification make them attractive candidates for drug discovery. The potent activities observed across anticancer, anti-inflammatory, and antimicrobial assays, coupled with their ability to inhibit clinically relevant enzymes, underscore their therapeutic potential.

Future research should focus on optimizing the lead compounds through further SAR studies to enhance potency and selectivity while minimizing toxicity. In vivo studies are crucial to validate the promising in vitro results and to evaluate the pharmacokinetic and pharmacodynamic profiles of these derivatives. The exploration of novel drug delivery systems could also help overcome potential challenges related to solubility and bioavailability, ultimately paving the way for the clinical development of aurone-based therapeutics.

References

- Evaluation of Fourteen Aurone Derivatives as Potential Anti-Cancer Agents. (n.d.). PubMed.

- Exploring the Antiproliferative Potential of Aurone Derivatives through In Vitro Assays and a Network Pharmacology Study. (n.d.).

- Synthesis and Biological Studies of Aurones Derivatives for its Anticancer Potential. (2025, April 25).

- Synthesis and Biological Studies of Aurones Derivatives for its Anticancer Potential. (2025, April 25).

- Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. (2024, March 26).

- Discovery of new aurone derivatives as submicromolar CK2 inhibitors. (2025, October 9). Taylor & Francis.

- Discovery of benzylidenebenzofuran-3(2H)-one (aurones) as inhibitors of tyrosinase derived from human melanocytes. (2006, January 12). PubMed.

- Antimicrobial and antioxidant evaluation of new quinolone based aurone analogs. (2014, May 1).

- Synthesis and anti-cancer activity evaluation of new aurone derivatives. (n.d.). PubMed.

- Exploring the Antiproliferative Potential of Aurone Derivatives through In Vitro Assays and a Network Pharmacology Study. (2025, July 13).

- (PDF) Design, Synthesis and Evaluation of Aurone and Indanone Derivatives as Novel Antibacterial Agents. (n.d.). ResearchGate.

- Synthesis and Activity of Aurone and Indanone Derivatives. (2023, August 1). Bentham Science Publishers.

- Aurones: A Golden Resource for Active Compounds. (2021, December 21). PMC.

- Aurones as Versatile Enzyme Inhibitors: Recent Advancements, Structural Insights, Mechanisms, and Therapeutic Potential. (2026, January 11). Request PDF on ResearchGate.

- Nitro-substituted aurones as xanthine oxidase inhibitors. (n.d.). Ukrainica Bioorganica Acta.

- Carboxylated aurone derivatives as potent inhibitors of xanthine oxidase. (2017, July 15). PubMed.

- Synthesis and anti-cancer activity evaluation of new aurone derivatives. (2015, August 27). AVESİS.

- Synthesis and Biological Studies of Aurones Derivatives for its Anticancer Potential. (2026, January 31).

- Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. (2013, July 9).

- Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. (2013, July 9).

- 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies. (n.d.). PMC.

- Biological Activity of Flavones, Flavonols, and Aurones. (2023, September 12). Encyclopedia MDPI.

- Ultrasound Assisted Facile Synthesis of 2-Benzylidenebenzofuran-3(2H)-ones. (n.d.). French-Ukrainian Journal of Chemistry.

- Synthesis of novel 2-benzylidenebenzofuran-3(2H)-one derivatives. (2011, September 15).

- Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. (2023, January 20). MDPI.

- Investigating the Dual-Action Potential of (Z)-6-methoxy- 2-(naphthalen-1-ylmethylene) Benzofuran-3(2H)-one (AU-23). (2025, April 15). Indian Journal of Pharmaceutical Education and Research.

- Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents. (n.d.). PMC.

- Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3(2H)-Benzofuranone Derivatives: In Vitro and In Vivo Assessment and β-Hematin Formation Inhibition Activity. (n.d.). PMC.

- 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies. (n.d.). RSC Publishing.

- Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023, June 20). PubMed.

- (PDF) Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023, June 15). ResearchGate.

Sources

- 1. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]

- 2. ijper.org [ijper.org]

- 3. Evaluation of Fourteen Aurone Derivatives as Potential Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial and antioxidant evaluation of new quinolone based aurone analogs - Arabian Journal of Chemistry [arabjchem.org]

- 7. thieme-connect.com [thieme-connect.com]

- 8. ir.library.nitw.ac.in:8080 [ir.library.nitw.ac.in:8080]

- 9. fujc.pp.ua [fujc.pp.ua]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Synthesis and Biological Studies of Aurones Derivatives for its Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities [mdpi.com]

- 16. benthamdirect.com [benthamdirect.com]

- 17. researchgate.net [researchgate.net]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. Discovery of benzylidenebenzofuran-3(2H)-one (aurones) as inhibitors of tyrosinase derived from human melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. bioorganica.org.ua [bioorganica.org.ua]

- 22. Carboxylated aurone derivatives as potent inhibitors of xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

Spectroscopic Characterization and Synthesis of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one: A Comprehensive Technical Guide

Executive Summary

Aurones (2-benzylidenebenzofuran-3(2H)-ones) are a subclass of flavonoids characterized by a benzofuranone core linked to a phenyl ring via an exocyclic double bond. In recent years, aurone derivatives have garnered intense interest from drug development professionals due to their potent antileishmanial, anticancer, and antioxidant properties [3, 4].

Among these, 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one represents a structurally critical scaffold. The introduction of a methoxy group at the ortho-position (2') of the benzylidene ring fundamentally alters both the electronic environment and the steric constraints of the molecule. This whitepaper provides an authoritative, in-depth guide to the synthesis and definitive spectroscopic characterization of this compound, designed to equip researchers with self-validating analytical frameworks.

Mechanistic Grounding & Structural Dynamics

The synthesis of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one is typically achieved via a base-catalyzed Knoevenagel condensation between benzofuran-3(2H)-one and 2-methoxybenzaldehyde [1].

Stereoselectivity and Thermodynamic Stability

A critical aspect of aurone synthesis is stereoselectivity. Aurones can theoretically exist as either (E) or (Z) isomers. However, the (Z)-isomer is thermodynamically favored due to the minimization of steric repulsion between the carbonyl oxygen of the benzofuranone ring and the aromatic B-ring, alongside stabilizing non-covalent interactions [3, 4]. X-ray crystallographic data across the literature consistently confirms that the oxidative cyclization or condensation procedures lead exclusively to the (Z)-geometry [3, 4].

Fig 1: Knoevenagel condensation pathway yielding the thermodynamically stable (Z)-aurone.

Spectroscopic Signatures & Causality

The definitive identification of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one relies on a multi-modal spectroscopic approach. The most critical diagnostic feature lies in the ¹H NMR spectrum, specifically the chemical shift of the exocyclic vinylic proton (H-10).

Nuclear Magnetic Resonance (NMR) Profiling

In unsubstituted or para-substituted (Z)-aurones, the vinylic proton typically resonates as a sharp singlet in the range of δ 6.72–6.91 ppm [1].

However, the presence of the 2'-methoxy group in our target compound introduces a profound "ortho-effect" . The steric bulk and the anisotropic deshielding cone of the ortho-methoxy oxygen force the vinylic proton into a highly deshielded environment. Consequently, the vinylic proton signal undergoes a significant downfield shift, appearing between δ 7.30 and 7.80 ppm [2, 3]. Observing this specific downfield singlet is the ultimate validation that the (Z)-isomer of the ortho-substituted aurone has been successfully synthesized.

Fig 2: Decision matrix for stereochemical validation using 1H NMR vinylic proton shifts.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups. The benzofuran-3(2H)-one core is characterized by a strong, sharp carbonyl (C=O) stretching frequency around 1705 cm⁻¹ . The exocyclic C=C double bond typically appears near 1645 cm⁻¹ , while the diagnostic ether linkages (both the cyclic benzofuran oxygen and the acyclic methoxy group) present strong C-O-C stretching bands between 1100 and 1250 cm⁻¹ .

Consolidated Spectroscopic Data

The following tables summarize the expected quantitative data for 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one, serving as a reference benchmark for quality control.

Table 1: ¹H and ¹³C NMR Spectral Data (CDCl₃, 400 MHz / 100 MHz)

| Position | ¹H NMR (δ ppm, Multiplicity) | ¹³C NMR (δ ppm) | Mechanistic Assignment / Causality |

| C-3 | - | 184.6 | Carbonyl carbon; highly deshielded due to sp² hybridization and oxygen electronegativity. |

| C-10 (Vinylic) | 7.75 (s, 1H) | 111.2 | Vinylic proton/carbon; profound downfield shift driven by the 2'-methoxy ortho-effect [2]. |

| 2'-OCH₃ | 3.90 (s, 3H) | 55.8 | Methoxy group protons and carbon; sharp singlet confirming successful integration. |

| Ar-H | 6.95 - 7.85 (m, 8H) | 112.5 - 165.4 | Aromatic core resonances; complex multiplet splitting dictates the substitution pattern. |

Table 2: FT-IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibration Type | Diagnostic Significance |

| 3050 | C-H (sp²) stretch | Confirms the presence of the aromatic rings and the vinylic alkene. |

| 2940, 2835 | C-H (sp³) stretch | Validates the presence of the aliphatic methoxy (-OCH₃) group. |

| 1705 | C=O stretch | Primary indicator of the intact benzofuran-3-one core. |

| 1645 | C=C stretch | Confirms the formation of the exocyclic double bond (condensation success). |

| 1250, 1100 | C-O-C stretch | Asymmetric and symmetric stretching of the ether linkages. |

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating built-in checkpoints to verify causality and purity at each stage.

Protocol A: Synthesis via Knoevenagel Condensation

-

Reagent Preparation: Dissolve 1.0 mmol of benzofuran-3(2H)-one and 1.0 mmol of 2-methoxybenzaldehyde in 10 mL of absolute ethanol.

-

Catalysis: Add 0.5 mL of 50% aqueous KOH dropwise under continuous magnetic stirring at 0 °C.

-

Causality Check: Maintaining a low temperature during base addition prevents unwanted side reactions, such as the base-catalyzed ring-opening of the benzofuranone core.

-

-

Reaction Progression & Self-Validation: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

-

Validation Checkpoint: The reaction is deemed complete when the starting material spot (Rf ~0.6) is fully consumed and replaced by a bright yellow, UV-active product spot (Rf ~0.45).

-

-

Quenching: Pour the mixture into crushed ice and carefully acidify with 1M HCl to pH 5-6. Filter the resulting yellow precipitate under vacuum.

-

Purification: Recrystallize the crude product from hot ethanol.

-

Validation Checkpoint: Record the melting point. A sharp melting point range (typically within 1-2 °C) is a mandatory self-validating step confirming crystalline purity before proceeding to high-resolution spectroscopy.

-

Protocol B: Spectroscopic Sample Preparation

-

NMR Preparation: Dissolve 15 mg of the highly purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Filter the solution through a glass wool plug directly into a 5 mm NMR tube.

-

Causality Check: Filtering removes paramagnetic particulate impurities, ensuring optimal magnetic field homogeneity (shimming) and preventing artificial line broadening of the critical vinylic singlet.

-

-

FT-IR Preparation: Grind 2 mg of the compound with 200 mg of anhydrous, IR-grade KBr in an agate mortar. Press the mixture under 10 tons of pressure for 2 minutes to form a transparent pellet.

-

Causality Check: Utilizing strictly anhydrous KBr prevents the formation of a broad, parasitic O-H stretching band at ~3400 cm⁻¹, which can obscure critical high-frequency C-H stretching signals.

-

Conclusion

The spectroscopic characterization of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one requires a precise understanding of its structural dynamics. By leveraging the diagnostic downfield shift of the vinylic proton in ¹H NMR—driven by the 2'-methoxy ortho-effect—researchers can unequivocally validate the formation of the thermodynamically stable (Z)-isomer. Adhering to the self-validating protocols outlined in this guide ensures high-fidelity synthesis and characterization, accelerating downstream applications in drug discovery and biological evaluation.

References

- L-Proline-Based Natural Deep Eutectic Solvents as Efficient Solvents and Catalysts for the Ultrasound-Assisted Synthesis of Aurones via Knoevenagel Condens

- Exploring the 2'-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents Semantic Scholar / Molecules

- Aurones: A Promising Heterocyclic Scaffold for the Development of Potent Antileishmanial Agents PMC / NIH

- Synthesis and structural elucidation of two new series of aurone derivatives as potent inhibitors against the proliferation of human cancer cells ResearchG

A Senior Application Scientist's Guide to Molecular Docking of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one: From Theory to Practical Application

Abstract

This technical guide provides a comprehensive, in-depth walkthrough of performing molecular docking studies on 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one, a member of the aurone class of flavonoids. Authored for researchers, computational chemists, and drug development professionals, this document moves beyond a simple procedural list. It delves into the scientific rationale behind each step, emphasizing a self-validating methodology to ensure the trustworthiness of in silico results. We will cover the foundational principles of molecular docking, a detailed step-by-step protocol using industry-standard tools, and the critical process of results analysis and interpretation. The workflow is presented within the context of a real-world application, targeting the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer research.

Introduction: The Convergence of Computational Chemistry and Drug Discovery

The journey from identifying a promising compound to developing an effective drug is notoriously long and expensive.[1] In recent decades, Computer-Aided Drug Design (CADD) has emerged as an indispensable tool to de-risk and accelerate this process.[2][3] By simulating molecular interactions computationally, CADD allows researchers to predict the therapeutic potential of compounds before committing to costly and time-consuming wet-lab synthesis and testing.[1][4]

At the heart of structure-based CADD is molecular docking, a method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[5] This technique is instrumental in understanding the molecular basis of a drug's mechanism of action and in screening vast virtual libraries for potential new drug candidates.[4]

The Ligand in Focus: 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one

The subject of this guide, 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one, belongs to a class of compounds known as aurones. Aurones are plant flavonoids responsible for the yellow coloration of many flowers. Beyond their pigmentation role, these benzofuranone scaffolds have garnered significant attention for a wide range of biological activities, including antioxidant, antifungal, anticancer, and enzyme-inhibitory properties.[6][7] This diverse bioactivity makes them an attractive starting point for drug discovery, and molecular docking provides the perfect lens through which to explore their therapeutic potential at the molecular level.

Foundational Principles of Molecular Docking

To execute and interpret a docking study effectively, one must grasp the core principles that underpin the simulation. The process is more than just fitting two shapes together; it's a simulation of a complex physicochemical event.

The Digital "Lock and Key": Simulating Molecular Recognition

Molecular docking algorithms explore the conformational space of a ligand within the active site of a protein. The goal is to find the most stable binding pose, which is the three-dimensional arrangement of the ligand-receptor complex with the lowest free energy. This process involves two key components:

-

Sampling: The algorithm systematically or stochastically rotates and translates the ligand, while also exploring its own internal rotational bonds. This generates a multitude of possible binding poses.

-

Scoring: Each generated pose is evaluated by a "scoring function." This function is a mathematical model that estimates the binding affinity (or binding energy) of the pose.

The Role of Scoring Functions: Quantifying Binding Affinity

A scoring function approximates the Gibbs free energy of binding (ΔG). A more negative score typically indicates a more favorable binding interaction. These functions are complex and account for various physicochemical phenomena, including:

-

Van der Waals forces: Attractive or repulsive forces between molecules.

-

Electrostatic interactions: Forces between charged or polar atoms.

-

Hydrogen bonding: A critical directional interaction for drug binding.

-

Hydrophobic effect: The tendency of nonpolar molecules to aggregate in aqueous solution.

-

Solvation effects: The energy cost of removing water from the binding site.

-

Entropic penalties: The loss of conformational freedom upon binding.

Understanding that a scoring function is an estimation is crucial for scientific integrity. The results are not absolute truths but powerful predictors that must be validated and interpreted in a broader biological context.

A Validated Workflow for In Silico Analysis

The trustworthiness of a docking study hinges on a meticulous and logical workflow.[8] Each step is designed to prepare the molecular data correctly and to validate the process itself. Here, we present a detailed protocol using widely accessible and validated tools like AutoDock Vina.[9][10]

The Overall Molecular Docking Workflow

The entire process can be visualized as a pipeline, moving from broad biological questions to specific molecular interaction data.

Caption: A generalized workflow for comparative molecular docking studies.

Step-by-Step Experimental Protocol

This protocol uses Epidermal Growth Factor Receptor (EGFR) as the target protein, a well-established target in oncology. We will benchmark our compound against Erlotinib, a known EGFR inhibitor.

I. Software and Resource Preparation

-

Molecular Docking Software: AutoDock Vina, a widely used and validated tool for its speed and accuracy.[9][11]

-

Visualization & Preparation Software: AutoDock Tools (MGLTools) for preparing files, and BIOVIA Discovery Studio or PyMOL for analysis.

-

Protein Structure: The 3D crystal structure of EGFR kinase domain complexed with Erlotinib (PDB ID: 1M17) will be downloaded from the RCSB Protein Data Bank (PDB).[12][13]

-

Ligand Structures: The structure of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one can be drawn using chemical drawing software (e.g., ChemDraw) and saved as a 3D file. The structure of the known inhibitor, Erlotinib, can be extracted from the PDB file or obtained from PubChem.[14]

II. Receptor Preparation (EGFR)

-

Load PDB: Open the 1M17.pdb file in AutoDock Tools.

-

Clean Structure: The causality here is to create a clean, biochemically correct receptor model.

-

Remove water molecules (HOH residues). Water can interfere with the docking algorithm and occupy space that the ligand could explore.

-

Remove the co-crystallized ligand (Erlotinib) and any other heteroatoms not essential to the protein's structure. Save this ligand for later validation.

-

-

Add Hydrogens: Most PDB files lack explicit hydrogen atoms. Adding them is critical for correct ionization and for defining potential hydrogen bond donors and acceptors. Select "Add Polar Only Hydrogens".

-

Compute Charges: Assign Gasteiger or Kollman charges. This step is vital for the scoring function to calculate electrostatic interactions.[8]

-

Set Atom Types: Assign AutoDock atom types (e.g., AD4 type).

-

Save as PDBQT: Save the final prepared receptor file in the PDBQT format (receptor.pdbqt). This format contains the atomic coordinates, charges, and atom types required by Vina.[15]

III. Ligand Preparation (MBO and Erlotinib)

-

Load Ligand: Open the 3D structure of 2-(2-Methoxybenzylidene)benzofuran-3(2H)-one.

-

Detect Rotatable Bonds: Define the rotatable bonds within the ligand. This allows the docking algorithm to explore different conformations of the ligand, which is essential for modeling induced fit.

-

Assign Charges: As with the receptor, compute and assign charges.

-

Save as PDBQT: Save the prepared ligand file in the PDBQT format (ligand.pdbqt).

-

Repeat: Perform the same preparation steps for the known inhibitor, Erlotinib, to be used for validation and comparison.

IV. Docking Execution (AutoDock Vina)

-

Grid Box Definition: The "grid box" defines the three-dimensional search space for the docking simulation. The scientific rationale is to focus the computational effort on the known binding site of the protein, increasing efficiency and accuracy.

-

Create Configuration File: Create a text file (conf.txt) to provide the necessary inputs for Vina.[16]

-

Run Vina: Execute the docking from the command line: vina --config conf.txt --log results.log

V. Protocol Validation: Re-docking

-